m-Iodobenzylguanidine sulfate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

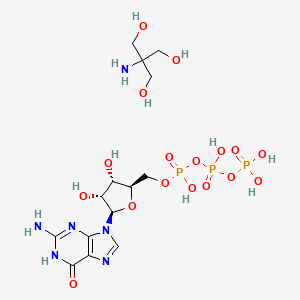

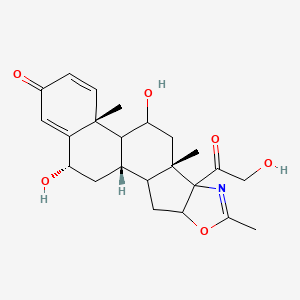

M-Iodobenzylguanidine sulfate (MIBG) is a radiopharmaceutical agent that is used for diagnostic and therapeutic purposes. It is a molecule that is similar to norepinephrine and is taken up by cells that express the norepinephrine transporter. MIBG is used in the diagnosis and treatment of neuroendocrine tumors, such as pheochromocytoma, neuroblastoma, and carcinoid tumors.

Applications De Recherche Scientifique

Cardiac Innervation Imaging Agent : mIBG has been developed as a cardiac sympathetic innervation imaging agent, initially aimed as a marker for the adrenal medulla. It is particularly significant in cardiac imaging due to its ability to visualize sympathetic innervation (Raffel & Wieland, 2010).

Neuroblastoma Imaging Agents : Radiolabeled mIBG is used in diagnosing and treating pheochromocytomas and neuroblastomas, tumors of the adrenal gland. It is transported into tumor cells by the neuronal norepinephrine transporter, which is expressed in almost all neuroblastoma cells (Hadrich, Berthold, Steckhan, & Bönisch, 1999).

131I-mIBG Therapy for Neuro-Ectodermal Tumors : mIBG, labeled with 131I, is used as a radiotherapeutic metabolic agent in neuroectodermal tumors. It acts as a noradrenaline analogue and aids in treating tumors derived from the primitive neural crest forming the sympathetic nervous system (Giammarile, Chiti, Lassmann, Brans, & Flux, 2008).

Scintigraphy of Neuroblastoma : mIBG's high uptake in neuroblastoma, a tumor related to pheochromocytoma, allows for its visualization through scintigraphy and suggests its potential for specific radionuclide therapy (Kimmig et al., 1984).

Labeling and Imaging Techniques : Studies have been conducted on simplified methods for labeling mIBG with high-purity Na123I, enhancing the ease and efficiency of its use in various imaging applications (Mock & Weiner, 1988).

Myocardial Imaging in Heart Failure : Cardiac sympathetic imaging with mIBG is a noninvasive tool for risk stratification in patients with heart failure. It offers insights into sympathetic overactivity and its impacts, potentially guiding better therapy and outcomes (Carrió et al., 2010).

Enhancing MIBG Incorporation in Neuroblastoma Cells : Research has shown that γ-interferon can increase MIBG incorporation and retention in neuroblastoma cells, suggesting a potential approach to enhance the efficacy of MIBG-based radioimaging and therapy in neuroblastoma (Montaldo, Carbone, Ponzoni, & Cornaglia-Ferraris, 1992).

Sympathetic Imaging in Lewy-Body Diseases : Iodine-123-labeled MIBG is also used as a marker of myocardial sympathetic activity in Lewy-body diseases and related movement disorders, providing a diagnostic tool for differentiating patients with extrapyramidal signs and dementia (Nakajima et al., 2008).

Mécanisme D'action

Iobenguane sulfate, also known as m-Iodobenzylguanidine sulfate, 3-Iodo-Benzyl-guanidinium-sulfate, or 3-Iodobenzylguanidinium-sulfate, is a synthetic guanethidine derivative . It is used as a radiopharmaceutical agent for the diagnosis of primary and metastatic pheochromocytoma or neuroblastoma .

Target of Action

The primary targets of Iobenguane sulfate are adrenergic tissues in the adrenal medulla, liver, heart, and spleen . These tissues play a crucial role in the uptake and storage of noradrenaline, a neurotransmitter involved in the regulation of various physiological processes.

Mode of Action

The structure of Iobenguane sulfate is similar to noradrenaline, allowing it to be taken up by adrenergic tissue . Once taken up by noradrenaline transporters in the adrenergic nerve terminals, it is stored in the presynaptic storage vesicles . This mechanism allows for the localization of phaeochromocytomas and neuroblastomas .

Biochemical Pathways

Iobenguane sulfate is transported into adrenergic nerve terminals via the noradrenaline uptake transporter . This process allows for the rapid clearance of the compound from systemic circulation and its collection in adrenergically innervated tissues . This mechanism enables gamma-scintigraphic imaging of these tissues and their associated organs for diagnostic purposes .

Pharmacokinetics

The pharmacokinetics of Iobenguane sulfate involves its rapid clearance from systemic circulation and collection in adrenergically innervated tissues . This process is facilitated by the noradrenaline uptake transporter .

Result of Action

The result of Iobenguane sulfate’s action is the radiographic imaging of adrenergically innervated organs and tissues . This imaging is particularly useful in the detection of primary and metastatic pheochromocytoma or neuroblastoma .

Action Environment

The action of Iobenguane sulfate can be influenced by environmental factors. For instance, patients with renal insufficiency may experience increased radiation exposure and impaired imaging results . Additionally, certain drugs that block norepinephrine uptake or deplete norepinephrine stores may decrease the uptake of Iobenguane sulfate in neuroendocrine tumors .

Analyse Biochimique

Biochemical Properties

m-Iodobenzylguanidine sulfate is easily absorbed by cells rich in sympathetic neurons, such as those of the heart and neuroendocrine glands, via an active uptake process regulated by the norepinephrine transporter . This property allows this compound to interact with various enzymes, proteins, and other biomolecules within these cells .

Cellular Effects

The cellular effects of this compound are primarily related to its ability to block adrenergic neurons . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its structural similarity to norepinephrine allows it to act as an adrenergic neuron blocker .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound is stable under acidic and dry thermal conditions for at least 72 hours . It slowly decomposes when exposed to UV light, thermal, oxidative, and alkaline environments . Its long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models .

Metabolic Pathways

The metabolic pathways that this compound is involved in are primarily related to its role as an adrenergic neuron blocker . It interacts with the norepinephrine transporter, which is responsible for shuttling norepinephrine into cells .

Transport and Distribution

This compound is transported and distributed within cells and tissues via the norepinephrine transporter . This transporter is responsible for shuttling norepinephrine into cells, and this compound, due to its structural similarity to norepinephrine, can also be transported by this mechanism .

Subcellular Localization

The subcellular localization of this compound is primarily within cells rich in sympathetic neurons, such as those of the heart and neuroendocrine glands . This is due to its active uptake process regulated by the norepinephrine transporter .

Propriétés

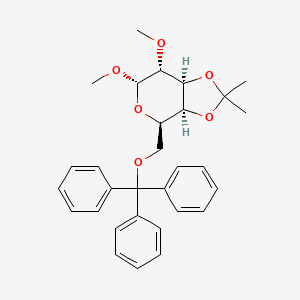

IUPAC Name |

2-[(3-iodophenyl)methyl]guanidine;sulfuric acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10IN3.H2O4S/c9-7-3-1-2-6(4-7)5-12-8(10)11;1-5(2,3)4/h1-4H,5H2,(H4,10,11,12);(H2,1,2,3,4) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMHJRGCKGFRFAQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)CN=C(N)N.OS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12IN3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How stable is iobenguane sulfate under simulated clinical conditions?

A1: Research has shown that a 2.2 mg/mL solution of iobenguane sulfate stored in polycarbonate syringes at 4-7°C remained stable for an extended period. Specifically, the mean concentration of iobenguane remained above 93% of the initial concentration for 91 days, with no observable changes in color or turbidity. [] This extended stability under refrigerated conditions is crucial for its practical use in clinical settings.

Q2: How does iobenguane sulfate interact with the body to enable imaging of specific tissues?

A2: Iobenguane sulfate, labeled with iodine-123 (I-123) or iodine-131 (I-131), functions as a radiopharmaceutical and mimics the behavior of norepinephrine (NE) in the body. [] Due to its structural similarity to NE, it is taken up and stored in adrenergic tissues, which are tissues rich in nerve fibers that release NE. This specific uptake allows for scintigraphic imaging, a technique where the emitted gamma radiation from the radioisotope is used to visualize the distribution of iobenguane sulfate in the body, highlighting tissues like those found in neural crest tumors such as neuroblastoma and pheochromocytoma. []

Q3: Are there any specific requirements for handling and storing iobenguane sulfate solutions in a clinical setting?

A3: While the provided research demonstrates the stability of iobenguane sulfate solutions under specific conditions, it is crucial to adhere to the manufacturer's instructions for storage and handling. [] This typically includes:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

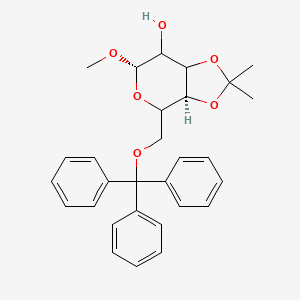

![[(2R,3S,4S,5R,6S)-4,5-diacetyloxy-6-methoxy-2-(trityloxymethyl)oxan-3-yl] acetate](/img/structure/B1140816.png)